Tcmdc-142850

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Transition Metal Dichalcogenides (TMDs): An Overview

Transition metal dichalcogenides (TMDs) are a diverse group of two-dimensional (2D) layered materials that have garnered significant interest due to their wide range of electronic and physical properties. Unlike graphene, which is semimetallic, TMDs can be semiconductors, semimetals, true metals, or even superconductors, depending on their composition and structure . The ability to tailor the properties of TMDs by controlling their crystalline structure and the number of layers makes them highly versatile for applications in energy conversion and storage, catalysis, sensing, and electronics .

Synthesis Analysis

The synthesis of TMDs has been approached through various methods, including wet chemical approaches, chemical exfoliation, and chemical vapor deposition (CVD). These methods allow for control over the number of layers and the synthesis of novel van der Waals heterostructures . Large-area synthesis of monolayer TMDs has been achieved, which is crucial for their practical application in integrated electronic systems . The synthesis process can define the stoichiometry and intrinsic properties of monolayer TMDs, and by manipulating the lattice structure or layer stacking, it is possible to create materials with unique physical properties .

Molecular Structure Analysis

TMDs consist of three atomic layers where a transition metal atom is sandwiched between two chalcogen atoms (S, Se, or Te). The in-plane bonds within these layers are strong and covalent, while the out-of-plane bonds are weak and van der Waals in nature . This layered structure allows for the exfoliation of TMDs down to a single atomic layer, which can lead to dramatic changes in their properties due to the confinement of charge carriers in two dimensions .

Chemical Reactions Analysis

The chemical reactivity of TMDs is influenced by their composition and structure. For instance, the chalcogen atoms in TMDs are saturated, making them less reactive. However, the weak van der Waals forces between layers allow for intercalation and exfoliation reactions that can modify the properties of TMDs . The ability to control the growth and morphology of TMDs is still a subject of ongoing research, with challenges in achieving perfect single crystalline monolayers and controlling the lateral growth without expansion in the c-axis direction .

Physical and Chemical Properties Analysis

TMDs cover a wide range of electrical properties, from metals to semiconductors with varying bandgaps. The transition from bulk to monolayer form results in changes such as the transition from an indirect to a direct bandgap in MoS2, leading to enhanced photoluminescence . TMDs also exhibit strong spin–orbit coupling and favorable electronic and mechanical properties, making them suitable for high-end electronics, spintronics, optoelectronics, and flexible electronics . The unique combination of properties and the ability to tune them on an atomic scale has led to a plethora of applications across various fields .

Aplicaciones Científicas De Investigación

Electronic and Optoelectronic Applications

Transition metal dichalcogenides, due to their unique electronic and optical properties, have significant applications in nanoelectronics and optoelectronics. Their ability to change bandgap properties from indirect to direct in monolayers enables their use in transistors, photodetectors, and electroluminescent devices. The development and fabrication of atomically thin TMDC layers have opened new opportunities for their application in high-end electronics and optoelectronics, including flexible electronics and high-frequency operation devices (Wang et al., 2012); (Manzeli et al., 2017).

Renewable Energy Applications

Specific TMDCs, like technetium dichalcogenides (TcS2 and TcSe2), have been identified as promising materials for photovoltaics and photocatalysis due to their excellent light-absorbing capabilities and potential for water splitting into hydrogen, highlighting their importance in renewable energy applications (Jiao et al., 2016).

Material Science and Engineering

TMDCs are also being explored for their mechanical properties, corrosion behavior, and biocompatibility, making them suitable for a wide range of material science applications, including biomaterials for implants and medical devices (Zhou et al., 2021).

Photocatalytic and Electrochemical Biosensors

The distinct electronic and mechanical properties of TMDCs have made them attractive for fundamental studies and applications in various fields such as spintronics, energy harvesting, and especially in electrochemical biosensors for clinical diagnosis, environmental monitoring, and food safety (Wang et al., 2017).

Medical Diagnosis and Bioimaging

TMDCs like MoS2 and WS2 have shown great potential in biosensing and bioimaging due to their stability, biocompatibility, and excellent surface area. Their application in detecting enzymes, DNA, and other biological molecules, as well as their use in various imaging techniques, including fluorescence and X-ray computed tomographic imaging, underscores their importance in medical diagnosis and bioimaging (Meng et al., 2020).

Mecanismo De Acción

Target of Action

Tcmdc-142850 primarily targets the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is one of the four members of the cyclin-dependent like protein kinase family (PfCLK1-4) in Plasmodium .

Mode of Action

This compound interacts with PfCLK3, inhibiting its function . The inhibition of PfCLK3 disrupts the processing of parasite RNA, which is crucial for the survival of the parasite . This interaction between this compound and PfCLK3 results in the parasiticidal activity of this compound .

Biochemical Pathways

The biochemical pathway affected by this compound is the RNA splicing pathway in the malarial parasite . By inhibiting PfCLK3, this compound disrupts the normal functioning of this pathway, leading to the death of the parasite .

Pharmacokinetics

It is known that this compound is a promising hit compound for a medicinal chemistry program to develop as a preclinical lead . This suggests that it has favorable pharmacokinetic properties, including acceptable absorption, distribution, metabolism, and excretion profiles.

Result of Action

The result of this compound’s action is the death of the malarial parasite . By inhibiting PfCLK3 and disrupting RNA splicing, this compound prevents the parasite from surviving and reproducing .

Propiedades

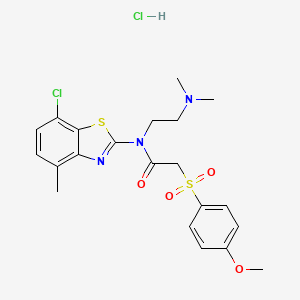

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)sulfonylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O4S2.ClH/c1-14-5-10-17(22)20-19(14)23-21(30-20)25(12-11-24(2)3)18(26)13-31(27,28)16-8-6-15(29-4)7-9-16;/h5-10H,11-13H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKIILXSBCGJCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN(C)C)C(=O)CS(=O)(=O)C3=CC=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2546392.png)

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2546393.png)

![5-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-furamide](/img/structure/B2546395.png)

![5-Fluoro-N-[(1R,2R)-2-fluorocyclopentyl]pyrimidin-4-amine](/img/structure/B2546396.png)

![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2546398.png)

![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)

![N-(2,6-difluorophenyl)-4-(4-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2546406.png)